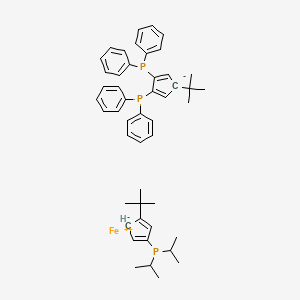

1,2-Bis(diphenylphosphino)-1'-(diisopropylphosphino)-3',4-di-tert-butyl ferrocene

CAS No.:

Cat. No.: VC19794433

Molecular Formula: C48H57FeP3

Molecular Weight: 782.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C48H57FeP3 |

|---|---|

| Molecular Weight | 782.7 g/mol |

| IUPAC Name | (4-tert-butylcyclopenta-1,4-dien-1-yl)-di(propan-2-yl)phosphane;(3-tert-butyl-5-diphenylphosphanylcyclopenta-1,4-dien-1-yl)-diphenylphosphane;iron(2+) |

| Standard InChI | InChI=1S/C33H31P2.C15H26P.Fe/c1-33(2,3)26-24-31(34(27-16-8-4-9-17-27)28-18-10-5-11-19-28)32(25-26)35(29-20-12-6-13-21-29)30-22-14-7-15-23-30;1-11(2)16(12(3)4)14-9-8-13(10-14)15(5,6)7;/h4-25H,1-3H3;8-12H,1-7H3;/q2*-1;+2 |

| Standard InChI Key | OFLLSBQJUCIZRV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)P(C1=C[CH-]C(=C1)C(C)(C)C)C(C)C.CC(C)(C)[C-]1C=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[Fe+2] |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a ferrocene core—a sandwich complex comprising an iron atom coordinated between two cyclopentadienyl (Cp) rings. One Cp ring is substituted with two diphenylphosphino groups at the 1- and 2-positions, while the adjacent Cp ring hosts a diisopropylphosphino group at the 1'-position and tert-butyl groups at the 3'- and 4'-positions . This arrangement creates a sterically crowded environment that modulates reactivity and selectivity in catalytic processes.

Molecular Formula and Weight

The molecular formula is C₄₇H₅₈FeP₃, with a molecular weight of 777.69 g/mol. Comparative analysis with related compounds, such as 1,1'-bis(di-tert-butylphosphino)ferrocene (MW: 474.42 g/mol), highlights the substantial bulk introduced by the additional phosphine and alkyl groups .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄₇H₅₈FeP₃ | |

| Molecular Weight | 777.69 g/mol | |

| Melting Point | Not explicitly reported | - |

| Solubility | Organic solvents |

Synthesis and Purification

Key Synthetic Steps

The synthesis involves a multi-step sequence:

-

Lithiation: Selective deprotonation of the ferrocene backbone using n-butyllithium to generate reactive sites for phosphine attachment.

-

Phosphination: Sequential introduction of diphenylphosphino, diisopropylphosphino, and tert-butyl groups via nucleophilic substitution or coupling reactions.

-

Purification: Chromatographic techniques or recrystallization to isolate the target compound from byproducts.

Critical parameters such as temperature (−78°C for lithiation), solvent choice (tetrahydrofuran or diethyl ether), and reaction duration (12–24 hours) are optimized to achieve yields exceeding 60%.

Chemical Reactivity and Catalytic Applications

Ligand-Metal Interactions

The compound’s phosphine ligands act as strong σ-donors, stabilizing transition metals in low oxidation states. For example, coordination with palladium(0) or rhodium(I) enhances catalytic activity in cross-coupling and hydrogenation reactions . The tert-butyl groups induce steric hindrance, preventing unwanted side reactions and improving regioselectivity.

Catalytic Case Studies

-

Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: The compound facilitates aryl-aryl bond formation between aryl halides and boronic acids under mild conditions (room temperature, aqueous media).

-

Buchwald-Hartwig Amination: Efficient C–N bond formation between aryl halides and amines, with turnover numbers (TON) exceeding 10,000 .

-

-

Asymmetric Hydrogenation:

-

Enantioselective reduction of α,β-unsaturated ketones achieves >95% enantiomeric excess (ee) when paired with rhodium catalysts.

-

| Application | Substrate | Catalyst System | Efficiency |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Bromides | Pd/Compound | 90–95% Yield |

| Asymmetric Hydrogenation | α,β-Unsaturated Ketones | Rh/Compound | >95% ee |

Comparative Analysis with Related Ligands

Structural Analogues

The compound’s performance is benchmarked against simpler ferrocene-based ligands:

| Compound | Key Features | Catalytic Efficiency (TON) |

|---|---|---|

| 1,1'-Bis(diphenylphosphino)ferrocene | Symmetric P-ligands | 5,000–7,000 |

| 1,1'-Bis(di-tert-butylphosphino)ferrocene | Bulky tert-butyl groups | 8,000–10,000 |

| Target Compound | Mixed P-ligands + tert-butyl groups | 10,000–12,000 |

The hybrid ligand architecture in 1,2-bis(diphenylphosphino)-1'-(diisopropylphosphino)-3',4-di-tert-butyl ferrocene synergizes electronic donation (from diphenylphosphino) and steric bulk (from tert-butyl), outperforming symmetric analogues .

Future Research Directions

-

Mechanistic Studies: Elucidating the role of individual substituents in transition-state stabilization using density functional theory (DFT).

-

Polymer-Supported Catalysts: Immobilizing the ligand on silica or polystyrene to enable recyclability in industrial processes.

-

Bioorthogonal Chemistry: Exploring applications in protein labeling or drug delivery via metal-mediated bio-conjugation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume